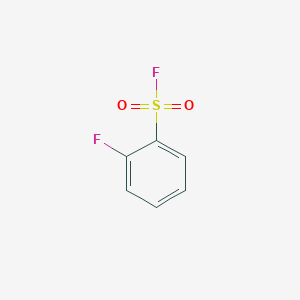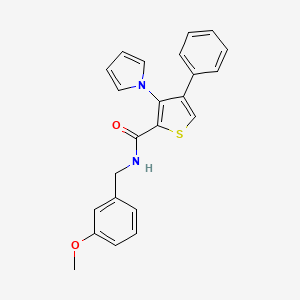![molecular formula C46H62FeO2P2 B2658396 (S)-1-{(RP)-2-[Bis(4-methoxy-3,5-dimethylphenyl)phosphino]ferrocenyl}-ethyldi(3,5-xylyl)phosphine CAS No. 849924-48-7](/img/structure/B2658396.png)
(S)-1-{(RP)-2-[Bis(4-methoxy-3,5-dimethylphenyl)phosphino]ferrocenyl}-ethyldi(3,5-xylyl)phosphine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-1-{(RP)-2-[Bis(4-methoxy-3,5-dimethylphenyl)phosphino]ferrocenyl}-ethyldi(3,5-xylyl)phosphine is a useful research compound. Its molecular formula is C46H62FeO2P2 and its molecular weight is 764.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Asymmetric Synthesis and Catalysis
Chiral ferrocenylphosphines, including variants similar to the specified compound, are primarily used as ligands in asymmetric synthesis catalyzed by transition metal complexes. These ligands contribute to the planar chirality of ferrocene structures, enhancing the efficiency and selectivity of asymmetric reactions (Hayashi et al., 1980). The electronic effects of such ligands have been studied, revealing correlations between electronic properties and enantioselectivities in reactions like Rh-catalyzed hydroboration of styrene (Schnyder et al., 1997).
Structural Characterization and Synthesis
The synthesis and structural characterization of chiral ferrocenylphosphines are significant areas of study. These compounds, including those with secondary phosphines, have been synthesized and characterized using methods like X-ray diffraction. Their structures influence their catalytic properties and applications in various chemical reactions (Togni et al., 1994).
Heteropolymetallic Complexes
Studies on ferrocenylbis(phosphine) complexes, related to the specified compound, focus on understanding their behavior in solution and their potential applications in forming heteropolymetallic complexes. Such complexes are relevant in various catalytic processes (Casellato et al., 1990).
Rhenium Carbonyl Complexes
Research into rhenium carbonyl complexes containing chiral diphosphines, including compounds similar to the one , explores their synthesis, characterization, and catalytic activities. These studies provide insights into the use of such complexes in hydrogenation reactions, offering potential applications in the synthesis of chiral compounds (Abdel-Magied et al., 2015).
Water-Soluble Phosphines and Metal Complexes
Investigations into water-soluble aminomethyl(ferrocenylmethyl)phosphines, closely related to the specified compound, examine their reactions with amino acids and their application in forming trinuclear transition metal complexes. These studies contribute to the development of water-soluble compounds with potential applications in catalysis and materials science (Karasik et al., 2002).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for (S)-1-{(RP)-2-[Bis(4-methoxy-3,5-dimethylphenyl)phosphino]ferrocenyl}-ethyldi(3,5-xylyl)phosphine involves the preparation of the chiral ligand (RP)-2-[Bis(4-methoxy-3,5-dimethylphenyl)phosphino]ferrocenyl)-1, followed by the reaction of this ligand with ethyldi(3,5-xylyl)phosphine to obtain the final product.", "Starting Materials": [ "Ferrocene", "4-methoxy-3,5-dimethylphenylphosphine", "Bromine", "Sodium borohydride", "Ethyldi(3,5-xylyl)phosphine", "Toluene", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Diethyl ether" ], "Reaction": [ "Step 1: Preparation of (RP)-2-[Bis(4-methoxy-3,5-dimethylphenyl)phosphino]ferrocenyl)-1", "a. Dissolve ferrocene (1.0 g, 5.0 mmol) and 4-methoxy-3,5-dimethylphenylphosphine (2.0 g, 10.0 mmol) in toluene (20 mL) and add bromine (1.2 mL, 12.0 mmol) dropwise with stirring at room temperature.", "b. After the addition is complete, stir the reaction mixture for an additional 2 hours.", "c. Add sodium borohydride (0.5 g, 13.0 mmol) to the reaction mixture and stir for 1 hour.", "d. Filter the reaction mixture and wash the solid with methanol.", "e. Dissolve the solid in hydrochloric acid (1 M) and extract with diethyl ether (3 x 20 mL).", "f. Combine the organic layers, wash with sodium hydroxide (1 M), dry over magnesium sulfate, and concentrate under reduced pressure to obtain the desired product as a yellow solid.", "Step 2: Reaction of (RP)-2-[Bis(4-methoxy-3,5-dimethylphenyl)phosphino]ferrocenyl)-1 with ethyldi(3,5-xylyl)phosphine", "a. Dissolve (RP)-2-[Bis(4-methoxy-3,5-dimethylphenyl)phosphino]ferrocenyl)-1 (0.5 g, 0.7 mmol) and ethyldi(3,5-xylyl)phosphine (0.3 g, 0.7 mmol) in toluene (10 mL) and stir at room temperature for 24 hours.", "b. Filter the reaction mixture and wash the solid with diethyl ether.", "c. Concentrate the filtrate under reduced pressure to obtain the desired product as a yellow solid." ] } | |
CAS-Nummer |
849924-48-7 |
Molekularformel |
C46H62FeO2P2 |
Molekulargewicht |
764.8 g/mol |
IUPAC-Name |
[2-[(1S)-1-bis(3,5-dimethylphenyl)phosphanylethyl]cyclopentyl]-bis(4-methoxy-3,5-dimethylphenyl)phosphane;cyclopentane;iron |
InChI |
InChI=1S/C41H52O2P2.C5H10.Fe/c1-25-15-26(2)18-34(17-25)44(35-19-27(3)16-28(4)20-35)33(9)38-13-12-14-39(38)45(36-21-29(5)40(42-10)30(6)22-36)37-23-31(7)41(43-11)32(8)24-37;1-2-4-5-3-1;/h15-24,33,38-39H,12-14H2,1-11H3;1-5H2;/t33-,38?,39?;;/m0../s1 |
InChI-Schlüssel |
ZDRKRYVJSIFFMO-PZAACPRNSA-N |
Isomerische SMILES |
CC1=CC(=CC(=C1)P(C2=CC(=CC(=C2)C)C)[C@@H](C)C3CCCC3P(C4=CC(=C(C(=C4)C)OC)C)C5=CC(=C(C(=C5)C)OC)C)C.C1CCCC1.[Fe] |
SMILES |
CC1=CC(=CC(=C1)P(C2=CC(=CC(=C2)C)C)C(C)[C]3[CH][CH][CH][C]3P(C4=CC(=C(C(=C4)C)OC)C)C5=CC(=C(C(=C5)C)OC)C)C.[CH]1[CH][CH][CH][CH]1.[Fe] |
Kanonische SMILES |
CC1=CC(=CC(=C1)P(C2=CC(=CC(=C2)C)C)C(C)C3CCCC3P(C4=CC(=C(C(=C4)C)OC)C)C5=CC(=C(C(=C5)C)OC)C)C.C1CCCC1.[Fe] |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2658315.png)
![4-butoxy-N-{2-(2-furyl)-2-[(4-methoxyphenyl)sulfonyl]ethyl}benzamide](/img/structure/B2658316.png)
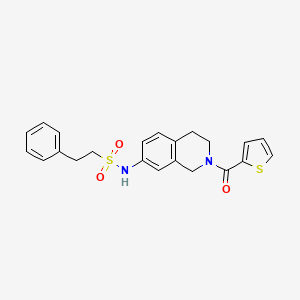
![1-((1-(Benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2658319.png)
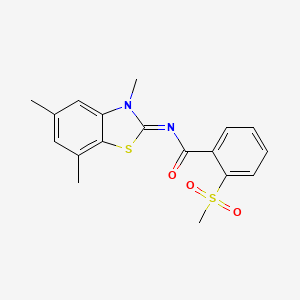
![N-(4-ethylphenyl)-2-fluoro-5-[(4-methoxyphenyl)methylsulfamoyl]benzamide](/img/structure/B2658322.png)
![5-chloro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)thiophene-2-sulfonamide](/img/structure/B2658323.png)
![N,3,5-trimethyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-1,2-oxazole-4-sulfonamide](/img/structure/B2658325.png)
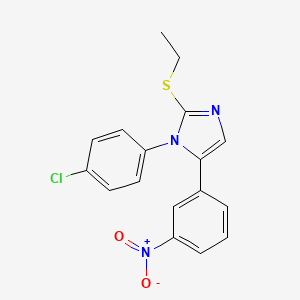
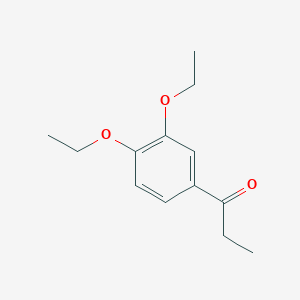
![2-(4-methoxyphenoxy)-N-(4-oxo-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-3-yl)acetamide](/img/no-structure.png)
